Gadusol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

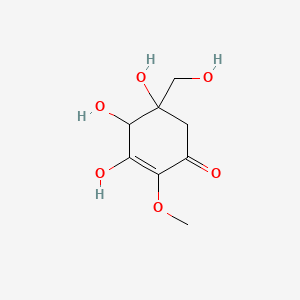

3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.

Gadusol is a natural product found in Artemia salina with data available.

科学研究应用

Photoprotective Properties

Gadusol is recognized for its ability to absorb ultraviolet (UV) light, functioning as a natural sunscreen. Research indicates that it can dissipate harmful UV radiation effectively, providing protection against DNA damage caused by solar exposure.

- Mechanism of Action : this compound operates by undergoing rapid deactivation when exposed to UV light, dissipating energy as heat rather than allowing it to cause cellular damage. This mechanism is crucial for organisms like fish that are constantly exposed to sunlight in their aquatic environments .

- Applications in Sunscreens : Due to its photoprotective capabilities, this compound is being explored for incorporation into commercial sunscreen formulations. Studies show that genetically engineered microorganisms can produce this compound derivatives on a large scale, paving the way for its use in cosmetics and topical applications .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress.

- Comparative Efficacy : Experimental data demonstrate that this compound's antioxidant activity surpasses that of common antioxidants like Trolox in various assays (e.g., ORAC and ABTS assays). This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products .

- Role in Embryonic Development : In marine species, this compound is maternally provided to embryos and larvae, acting as a primary sunscreen during critical developmental stages. This protective role underscores its significance in reproductive biology and developmental processes .

Potential Pharmaceutical Uses

The unique properties of this compound position it as a candidate for various pharmaceutical applications.

- Therapeutic Formulations : Given its antioxidant and UV-protective characteristics, this compound could be integrated into therapeutic products aimed at treating skin disorders or conditions exacerbated by UV exposure. Its efficacy as a protective agent against skin cancer is an area of ongoing research .

- Dietary Supplements : There is potential for this compound to be developed into dietary supplements due to its beneficial properties in combating oxidative stress and enhancing skin health from within .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

化学反应分析

Key Experimental Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Enzyme Activity | Eevs: 57 mg/L; MT-Ox: 79 mg/L | |

| Reaction Yield | 0.4 mg gadusol from 25 mL culture | |

| Key Intermediates | SH7P → desmethyl-4-deoxythis compound |

Photochemical Reactions

This compound’s UV-absorbing properties arise from its enol–enolate equilibrium and rapid excited-state deactivation. Computational studies reveal:

Table 1: UV Absorption and Energy Dissipation (CASPT2 Calculations)

| Form | Absorption λ<sub>max</sub> (nm) | Energy Dissipation Pathway | Efficiency |

|---|---|---|---|

| This compound | 268 (pH 2.5) | S<sub>1</sub> → Conical Intersection | 97% |

| Gadusolate | 296 (pH 7.0) | S<sub>1</sub> → Ground State | 99% |

Key findings:

-

Enolate dominance at physiological pH enhances UVB absorption (296 nm) .

-

Deactivation occurs via ultrafast non-radiative pathways (<1 ps), preventing photodegradation .

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via electron transfer and hydrogen abstraction:

Peroxyl Radical Scavenging (ORAC Assay)

| Parameter | This compound | Trolox (Reference) |

|---|---|---|

| Relative ORAC Value | 1.8 ± 0.2 | 1.0 |

| Lag Phase Duration | 12 min | 8 min |

ABTS Radical Quenching

| Parameter | Gadusolate | Ascorbic Acid |

|---|---|---|

| TEAC Value | 1.2 (1 min) | 1.0 |

| Reductive Stability | >6 hours | <2 hours |

Mechanistic insights:

-

This compound’s enolized cyclohexenone moiety donates electrons to peroxyl/ABTS radicals .

-

Methylation at C-2 stabilizes the radical intermediate, enhancing antioxidant capacity .

Electrochemical Reactions

Cyclic voltammetry reveals this compound’s irreversible oxidation and reductive stability:

Table 2: Voltammetric Data in Aqueous Solution

| Parameter | This compound | Gadusolate |

|---|---|---|

| E<sub>pa</sub> (V) | +0.62 | +0.58 |

| ΔE<sub>p</sub> (V) | 0.15 | 0.12 |

| Stability | Resists atmospheric oxidation | Comparable to ascorbate |

Functional Derivatives and Stability

-

Singlet Oxygen Quenching : this compound reacts with <sup>1</sup>O<sub>2</sub> via [4+2] cycloaddition, forming endoperoxides.

-

Thermal Stability : Retains >90% activity after 24 hours at 25°C (pH 7–9) .

This compound’s dual role as a UV filter and antioxidant stems from its unique chemical scaffold, enabling efficient energy dissipation and radical neutralization. Its biosynthetic pathways and stability under physiological conditions make it a promising candidate for biomedical and cosmetic applications .

属性

CAS 编号 |

76663-30-4 |

|---|---|

分子式 |

C8H12O6 |

分子量 |

204.18 g/mol |

IUPAC 名称 |

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3 |

InChI 键 |

KENOUOLPKKQXMX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C(CC1=O)(CO)O)O)O |

规范 SMILES |

COC1=C(C(C(CC1=O)(CO)O)O)O |

同义词 |

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one gadusol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。